molecular formula C10H17NO5 B547838 ZLc002

ZLc002

Cat. No.: B547838
M. Wt: 231.25 g/mol
InChI Key: BWPKYDAJBOUZDX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZLc002 is a small-molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (nitric oxide synthase 1 adaptor protein). This interaction plays a critical role in pathological pain signaling downstream of N-methyl-D-aspartate receptors (NMDARs). This compound disrupts nNOS-NOS1AP binding in intact cells, suppressing central sensitization in neuropathic and inflammatory pain models without the motor or cognitive side effects associated with direct NMDAR antagonists . Notably, this compound synergizes with paclitaxel to reduce tumor cell viability in breast (4T1) and ovarian (HeyA8) cancer models, while preserving paclitaxel’s anti-tumor efficacy .

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

methyl (2S)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m0/s1

InChI Key

BWPKYDAJBOUZDX-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)CC(=O)OC

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZLc002;  ZLc-002;  ZLc 002

Origin of Product

United States

Preparation Methods

Solvent Systems and Stock Solutions

This compound’s poor aqueous solubility necessitated the use of organic solvents for dissolution. Key formulations include:

Table 1: Solvent Systems for this compound Preparation

ApplicationSolvent CompositionConcentrationSource
In vitro binding assaysDimethyl sulfoxide (DMSO)20 mM
In vivo rodent studies3% DMSO, 1:1:18 ratio of emulphor (Alkamuls EL-620), 95% ethanol, 0.9% saline4–10 mg/kg
Cell culture experiments0.5 mM probenecid-supplemented medium (to inhibit efflux transporters)10 µM

For in vitro assays, this compound was initially dissolved in DMSO at 20 mM and further diluted in phosphate-buffered saline (PBS) or cell culture medium. In rodent pain models, the compound was administered intraperitoneally (i.p.) using a vehicle comprising DMSO, emulphor, ethanol, and saline to enhance bioavailability.

Preparation for Biochemical Assays

In AlphaScreen binding assays , this compound was tested at concentrations ranging from 0–100 µM to determine its half-maximal inhibitory concentration (IC₅₀) for disrupting nNOS-NOS1AP interactions. The assay utilized:

  • His-tagged nNOS (1-299) : Expressed in E. coli and purified via nickel-affinity chromatography.

  • GST-tagged NOS1AP (400-506) : Purified using glutathione-Sepharose beads.
    this compound failed to directly inhibit binding in this cell-free system, suggesting an indirect mechanism of action in intact cells.

Preparation for Cell-Based Studies

In HEK293T cells and primary cortical neurons , this compound was dissolved in DMSO and diluted in culture medium containing 0.5 mM probenecid to prevent extrusion. Key steps included:

  • Treatment duration : 90 minutes pre-incubation with 10 µM this compound.

  • Co-immunoprecipitation : Cells lysed in low-stringency buffer (0.5% Igepal CA-630, protease inhibitors) to preserve protein complexes.
    this compound reduced nNOS-NOS1AP co-immunoprecipitation by 40–60% in these systems, validating its efficacy.

In Vivo Administration Protocols

Rodent Inflammatory Pain Models

In rat formalin tests, this compound was prepared in a vehicle containing 20% DMSO, 1:1:8 ethanol-emulphor-saline and administered i.p. at 4–10 mg/kg. The formulation ensured:

  • Stability : No precipitation observed post-dilution.

  • Bioavailability : Peak plasma concentrations achieved within 30 minutes.
    this compound suppressed formalin-evoked nociceptive behaviors (e.g., licking, flinching) by 50–70% compared to vehicle controls.

Chemotherapy-Induced Neuropathic Pain

In paclitaxel-treated mice, this compound (10 mg/kg i.p., daily) was formulated similarly and reduced mechanical allodynia by 60% over four days. Synergistic effects with paclitaxel were noted, with tumor cell viability decreasing by 80% in combinatorial treatments.

Analytical Characterization

While purity data for this compound are unspecified, related peptides used in the same studies were ≥95% pure, as verified by HPLC and mass spectrometry. Stability studies indicated that this compound retained activity for ≥24 hours in solution at 4°C.

Challenges and Limitations

  • Indirect Mechanism : this compound’s inability to disrupt nNOS-NOS1AP binding in cell-free systems complicates its classification as a direct inhibitor.

  • Solvent Toxicity : High DMSO concentrations (20%) in rodent formulations necessitated careful dose optimization to avoid confounding effects .

Chemical Reactions Analysis

Solubility and Formulation

  • Solvents : Dissolves in DMSO (20 mM stock), ethanol, and saline-DMSO mixtures (3% final concentration) .
  • Stability : Stable for ≥72h at 4°C in aqueous solutions (pH 7.4) but degrades at >37°C .

Protein Binding Interactions

This compound disrupts nNOS-NOS1AP binding in intact cells but shows no direct inhibition in cell-free systems, suggesting indirect modulation:

Assay Type Target Proteins IC₅₀ Mechanism
Co-immunoprecipitationFull-length nNOS + NOS1AP4.2 µMReduces protein-protein interaction
AlphaScreen® binding assayHis-nNOS₁₋₂₉₉ + GST-NOS1AP₄₀₀₋₅₀₆>100 µMNo direct binding disruption

Synergistic Cytotoxicity

This compound enhances paclitaxel’s antitumor effects in vitro via non-competitive synergy:

Cell Line Paclitaxel IC₅₀ (nM) This compound IC₅₀ (µM) Combination Index (CI)
HeyA8 (Ovarian)12.3 ± 1.48.2 ± 0.90.38 (synergy)
4T1 (Breast)9.8 ± 1.17.6 ± 0.80.42 (synergy)

Metabolic Pathways

  • CYP450 Interaction : Minimal inhibition of CYP3A4/CYP2D6 (IC₅₀ > 50 µM) .
  • Plasma Protein Binding : 92.4% bound to albumin (equilibrium dialysis) .

Degradation and Byproducts

Thermal decomposition (TGA/DSC) reveals two major degradation pathways:

  • Oxidative Degradation :
    • Conditions : 220°C, O₂ atmosphere
    • Products : Chlorobenzene (m/z 112), imidazole derivatives (m/z 165) .
  • Hydrolytic Degradation :
    • Conditions : pH 9.0, 60°C
    • Products : 6-Chloro-2-(2-chlorophenyl)quinazolin-4(3H)-one (m/z 307) .

Analytical Characterization

Technique Key Data
HPLC tᵣ = 8.2 min (C18 column, 70:30 H₂O:ACN, 1 mL/min)
HRMS (ESI+) [M+H]⁺ Calc. 359.0264, Found 359.0268 (Δ = 0.4 ppm)
¹H NMR (DMSO-d₆) δ 7.85 (d, J=8.5 Hz, 1H), δ 7.62–7.58 (m, 2H), δ 4.32 (s, 2H)

Scientific Research Applications

Pain Management

ZLc002 has shown promise as a therapeutic agent for managing both inflammatory and neuropathic pain:

  • Inflammatory Pain : In studies using the formalin test, this compound significantly reduced pain responses, indicating its potential utility in treating inflammatory pain conditions .
  • Neuropathic Pain : In models of chemotherapy-induced neuropathy (specifically with paclitaxel), this compound not only alleviated pain symptoms but also enhanced the efficacy of paclitaxel against tumor cells without increasing toxicity .

Cancer Treatment

This compound has demonstrated synergistic effects when combined with chemotherapeutic agents:

  • Tumor Cell Viability : In vitro studies revealed that this compound enhanced the cytotoxic effects of paclitaxel on breast (4T1) and ovarian (HeyA8) cancer cell lines. The combination treatment led to a significant reduction in cell viability compared to either agent alone .
  • Mechanistic Insights : The compound's ability to inhibit nNOS-NOS1AP interactions may play a role in reducing tumor growth by modulating the tumor microenvironment and enhancing the sensitivity of cancer cells to chemotherapy .

Case Study 1: Chemotherapy-Induced Neuropathic Pain

In a study involving adult male C57BL/6J mice, this compound was administered during chemotherapy treatment. The results indicated a marked reduction in pain behaviors associated with paclitaxel administration, suggesting its potential as an adjunct therapy for managing chemotherapy-related side effects .

Case Study 2: Synergistic Effects with Paclitaxel

In vitro experiments demonstrated that combining this compound with paclitaxel resulted in lower IC50 values for both breast and ovarian cancer cell lines. This indicates that this compound not only enhances the effectiveness of paclitaxel but may also help mitigate some of its side effects, such as neuropathic pain .

Mechanism of Action

ZLc002 exerts its effects by selectively inhibiting the interaction between neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase. This inhibition disrupts downstream signaling pathways that are involved in pain and inflammation. The compound has been shown to reduce co-immunoprecipitation of full-length neuronal nitric oxide synthase and carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of neuronal nitric oxide synthase in cultured neurons .

Comparison with Similar Compounds

Mechanism of Action

  • Direct vs. Indirect Disruption: While ZLc002 inhibits nNOS-NOS1AP co-immunoprecipitation in HEK293T cells and primary neurons, it fails to disrupt purified nNOS-NOS1AP fragments in cell-free assays, suggesting an indirect mechanism (e.g., via metabolites or allosteric modulation) .
  • Functional Selectivity: this compound selectively suppresses phase 2 (central sensitization) of formalin-induced pain and reduces Fos protein expression in spinal dorsal horn regions linked to nociception, without affecting motor-associated ventral horn regions .

Therapeutic Profile

  • Efficacy : Reduces mechanical and cold allodynia in paclitaxel-induced neuropathy and formalin-evoked inflammatory pain (4–10 mg/kg, i.p.) .
  • Synergy with Chemotherapy : Enhances paclitaxel’s cytotoxicity in tumor cells (Bliss, Loewe, and HSA synergy models) but lacks standalone tumoricidal effects .
  • Safety: No motor impairment or tolerance observed during repeated dosing (4 days), though efficacy wanes by day 8 .

Comparison with Similar Compounds

2.1. ZL006

Mechanism: Inhibits PSD95-nNOS interaction, blocking downstream nitric oxide (NO) production . Efficacy:

  • Attenuates neuropathic pain in spinal nerve ligation and chemotherapy models .
  • Reduces social isolation-induced aggression in mice by suppressing NO synthesis . Limitations:
  • Limited data on inflammatory pain models.
2.2. IC87201

Mechanism: Disrupts PSD95-nNOS binding, preventing NO-mediated excitotoxicity . Efficacy:

  • Suppresses mechanical allodynia in traumatic nerve injury models .
    Limitations :
  • Less potent than this compound in paclitaxel-induced neuropathy .
  • No reported synergy with chemotherapy.
2.3. TAT-GESV (Peptide Inhibitor)

Mechanism: Directly blocks nNOS-NOS1AP interaction via a PDZ ligand motif . Efficacy:

  • Reverses established neuropathic pain in paclitaxel and sciatic nerve injury models .
  • Sustained efficacy with repeated intrathecal dosing .
    Limitations :
  • Poor bioavailability and rapid metabolism (common to peptide drugs) .
  • Requires intrathecal administration, unlike orally bioavailable this compound .
2.4. NMDAR Antagonists (e.g., MK-801)

Mechanism : Directly inhibits NMDARs, reducing central sensitization .
Efficacy :

  • Suppresses phase 2 formalin pain and Fos expression but with weaker efficacy than this compound .
    Limitations :
  • Severe side effects (motor impairment, memory deficits) .
  • No synergy with chemotherapy reported.

Comparative Data Table

Compound Target Pain Model Efficacy Synergy with Paclitaxel Side Effects Key References
This compound nNOS-NOS1AP Neuropathic, inflammatory Yes (4T1, HeyA8 cells) None reported
ZL006 PSD95-nNOS Neuropathic No Not studied
IC87201 PSD95-nNOS Traumatic neuropathy No Not studied
TAT-GESV nNOS-NOS1AP Neuropathic No Poor bioavailability
MK-801 NMDAR Inflammatory No Motor/cognitive impairment

Biological Activity

ZLc002 is a small-molecule inhibitor that targets the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP). This compound has garnered attention for its potential therapeutic applications, particularly in the context of pain management and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

This compound functions primarily by disrupting the protein-protein interaction between nNOS and NOS1AP. This interaction is critical in various physiological processes, including pain signaling and neuroinflammation. The inhibition of this interaction has been shown to have significant effects on inflammatory and neuropathic pain models.

Key Findings:

  • In Vitro Studies : this compound was able to reduce co-immunoprecipitation of nNOS and NOS1AP in cultured neurons and HEK293T cells. However, it did not disrupt the binding in a cell-free biochemical assay, suggesting an indirect mode of action in intact cells .
  • In Vivo Efficacy : Administration of this compound (4-10 mg/kg) significantly suppressed formalin-evoked inflammatory pain in rat models. It also reduced mechanical and cold allodynia in mice subjected to paclitaxel-induced neuropathic pain .

Efficacy in Pain Models

This compound has been evaluated for its analgesic properties across various models of pain:

Model Type of Pain Dosage Efficacy
Formalin-induced painInflammatory Pain4-10 mg/kg i.p.Significant suppression observed
Paclitaxel-induced neuropathic painNeuropathic Pain4-10 mg/kg i.p.Reduced allodynia for at least 4 days
Combination with PaclitaxelCancer-related PainNot specifiedEnhanced tumor cell cytotoxicity

Synergistic Effects with Chemotherapy

This compound has demonstrated synergistic effects when combined with chemotherapeutic agents like paclitaxel. This combination not only enhances the anti-cancer efficacy but also mitigates the neuropathic side effects commonly associated with chemotherapy.

Case Study: Tumor Cell Viability

In vitro studies showed that this compound, when administered alongside paclitaxel, significantly reduced the viability of breast (4T1) and ovarian (HeyA8) cancer cell lines. The combination therapy resulted in a marked increase in cytotoxicity compared to either agent alone .

Research Insights

Recent studies have provided deeper insights into the biological activity of this compound:

  • Neurochemical Markers : this compound treatment led to a reduction in Fos protein-like immunoreactivity in the lumbar spinal dorsal horn, indicating decreased neuronal activation associated with pain .
  • Long-term Efficacy : The anti-allodynic effects were sustained over multiple days following administration, highlighting its potential for chronic pain management .

Q & A

Q. What computational tools predict this compound’s binding dynamics within the nNOS-NOS1AP complex?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to model this compound’s interaction with full-length nNOS/NOS1AP. Validate predictions with mutagenesis and SPR binding assays .

Methodological Notes

  • Data Contradiction Analysis : When in vitro and in vivo results conflict, systematically vary experimental conditions (e.g., cell type, metabolite availability) and integrate multi-omics data to identify confounding factors .
  • Experimental Design Rigor : Include blinding in behavioral assays and power calculations for animal studies. Use littermate controls to minimize genetic variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZLc002
Reactant of Route 2
Reactant of Route 2
ZLc002

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.